イピダクリン

概要

説明

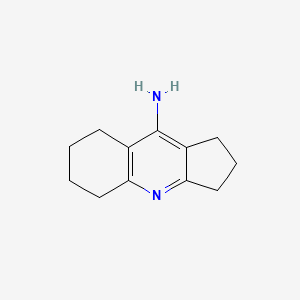

イピダクリンは、9-アミノ-2,3,5,6,7,8-ヘキサヒドロ-1H-シクロペンタ[b]キノリン-9-アミンとしても知られており、可逆的なアセチルコリンエステラーゼ阻害薬です。ロシア連邦の生物活性化合物国家研究センターで最初に合成されました。 この化合物は、以前の薬物タクリン(コグネックス)の改変であり、さまざまな起源の記憶障害の治療に使用されます .

科学的研究の応用

Ipidacrine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the synthesis of various derivatives and conjugates for studying structure-activity relationships.

Biology: Ipidacrine is used to study the effects of acetylcholinesterase inhibition on neurotransmission and muscle contraction.

Medicine: It is primarily used in the treatment of memory disorders, including Alzheimer’s disease and vascular dementia.

Industry: Ipidacrine hydrochloride is used in the pharmaceutical industry for the production of drugs targeting memory disorders.

作用機序

イピダクリンは、2つの主要なメカニズムの組み合わせによってその効果を発揮します。

カリウムチャネルの遮断: イピダクリンは、神経細胞と筋肉細胞の膜カリウムチャネルを遮断し、中枢神経系と神経筋シナプスにおけるインパルス伝達を強化します.

アセチルコリンエステラーゼの可逆的阻害: アセチルコリンエステラーゼを阻害することにより、イピダクリンはシナプスにおけるアセチルコリンのレベルを高め、コリン作動性伝達を強化します.

これらのメカニズムにより、認知機能と筋肉収縮が改善され、イピダクリンは記憶障害や神経筋疾患の治療に有効になります。

生化学分析

Biochemical Properties

Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . Ipidacrine enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .

Cellular Effects

Ipidacrine has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .

Molecular Mechanism

The molecular mechanism of Ipidacrine involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .

Temporal Effects in Laboratory Settings

It is known that Ipidacrine is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .

Dosage Effects in Animal Models

It is known that Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .

Metabolic Pathways

As a reversible acetylcholinesterase inhibitor, Ipidacrine likely interacts with enzymes involved in the breakdown of acetylcholine .

Transport and Distribution

Given its role as a reversible acetylcholinesterase inhibitor, it is likely that Ipidacrine is transported to sites where acetylcholine is present .

Subcellular Localization

Given its role in blocking membrane potassium channels, it is likely that Ipidacrine is localized to the cell membrane where these channels are present .

準備方法

イピダクリンの合成には、五酸化二リンをトリアルキルホスフェートとヒドロキシル化合物と炭化水素溶媒中で反応させてポリリン酸エステルを調製することが含まれます。 このエステルは、次に2-アミノ-1-シクロペンテン-1-カルボニトリルとシクロヘキサノンを脱水により縮合させるために使用されます . 工業生産法では、2-アミノ-1-シクロペンテン-1-カルボニトリルとシクロヘキサノンをポリリン酸と乾燥ベンゼン中で還流下で加熱してイピダクリンを得ます。 次に、塩化水素ガスを生成された反応混合物のエタノール溶液に通して、イピダクリン塩酸塩水和物を得ます .

化学反応の分析

イピダクリンは、以下を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応はイピダクリンではあまり報告されていませんが、適切な条件下で典型的な有機酸化および還元反応を起こすことができます。

置換: イピダクリンは、特に求核置換反応で、アミノ基の存在により置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、ポリリン酸、トリアルキルホスフェート、およびさまざまなアルキル化剤が含まれます。これらの反応から生成される主な生成物は、一般的には官能基が修飾されたイピダクリンの誘導体です。

科学研究アプリケーション

イピダクリンは、幅広い科学研究アプリケーションを持っています。

化学: さまざまな誘導体とコンジュゲートの合成においてモデル化合物として使用され、構造活性相関を研究しています。

生物学: イピダクリンは、アセチルコリンエステラーゼ阻害が神経伝達と筋肉収縮に与える影響を研究するために使用されます。

医学: 主にアルツハイマー病や血管性認知症などの記憶障害の治療に使用されます.

工業: イピダクリン塩酸塩は、記憶障害を標的とする薬物の製造に製薬業界で使用されています。

類似化合物との比較

イピダクリンは、タクリン(コグネックス)などの他のアセチルコリンエステラーゼ阻害薬に似ています。

タクリン(コグネックス): イピダクリンはタクリンの改変であり、同様の作用機序を共有していますが、薬物動態特性が向上しています.

ドネペジル(アリセプト): 両方の化合物はアセチルコリンエステラーゼを阻害しますが、ドネペジルは中枢アセチルコリンエステラーゼに対してより選択的であり、半減期が長くなっています。

リバスチグミン(エクセロン): イピダクリンと同様に、リバスチグミンはアセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害しますが、主にアルツハイマー病の治療に使用されます。

イピダクリンの独自性は、カリウムチャネル遮断とアセチルコリンエステラーゼ阻害を組み合わせた二重の作用機序にあり、幅広い治療効果をもたらします .

生物活性

Ipidacrine, also known as Axamon, is a reversible cholinesterase inhibitor belonging to the class of 4-aminopyridine derivatives. It has garnered attention for its diverse biological activities, particularly in the treatment of conditions characterized by cholinergic deficits, such as vascular encephalopathy, ischemic stroke, and various neuropathies. This article delves into the biological activity of ipidacrine, presenting data from studies, case reports, and clinical findings.

Ipidacrine exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synapses. It also inhibits potassium and sodium channels in neuronal membranes, prolonging action potential repolarization and modulating cholinergic receptor activity. Specifically, ipidacrine acts as an antagonist of M1 and M3 cholinergic receptors while being a partial agonist at M2 receptors .

Biological Effects

- Cholinesterase Inhibition : Ipidacrine has demonstrated significant inhibitory potential against AChE and BuChE with IC50 values ranging from 0.10 µM to 11.10 µM for AChE and 0.20 µM to 14.20 µM for BuChE, indicating its potency compared to standard drugs like Donepezil .

- Neurological Recovery : Clinical studies have shown that ipidacrine improves recovery in patients with peripheral neuropathies. For instance, in a study involving patients with facial neuropathy, ipidacrine treatment resulted in a significant reduction in recovery time and enhanced motor function compared to traditional therapies .

- Erectile Function Improvement : Recent animal studies revealed that ipidacrine administration improved erectile function in diabetic rats, showing non-inferiority to sildenafil in enhancing maximum intracavernous pressure (ICPmax) without affecting testosterone levels . This suggests potential therapeutic applications for erectile dysfunction related to diabetes mellitus.

Clinical Case Studies

- Hirschsprung's Disease : A notable case involved a 1.5-month-old child post-surgery for Hirschsprung's disease who was treated with ipidacrine. The therapy led to favorable postoperative outcomes, indicating its utility in pediatric populations .

- Radiculopathy Treatment : In patients suffering from radiculopathy characterized by neuropathic pain syndromes, ipidacrine was part of a combination therapy that included NSAIDs and physiotherapy. This approach not only improved motor function but also reduced pain severity significantly over shorter treatment durations .

Efficacy Summary Table

| Study | Condition | Key Findings | Dosage |

|---|---|---|---|

| Bykov et al., 2022 | Diabetic Erectile Dysfunction | Improved ICPmax; non-inferior to sildenafil | 6.7 mg/kg |

| Batysheva et al., 2022 | Facial Neuropathy | Accelerated recovery of motor function; reduced contracture risk | Not specified |

| Unspecified Study | Radiculopathy | Enhanced recovery; reduced pain syndrome severity | Combination therapy |

Safety Profile

Ipidacrine has been reported to have a good safety profile with minimal adverse effects on cardiovascular and gastrointestinal systems. Clinical evaluations indicate no significant generalized cholinomimetic effects or severe side effects during treatment regimes .

特性

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUSMKAJIQOXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3CCCC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048299 | |

| Record name | Ipidacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62732-44-9 | |

| Record name | Ipidacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipidacrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipidacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipidacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62732-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPIDACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。